2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
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Description
2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H15ClN6O2 and its molecular weight is 418.84. The purity is usually 95%.
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Biological Activity
The compound 2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a synthetic organic molecule that incorporates multiple heterocyclic structures known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Structural Characteristics
The molecular structure of the compound is characterized by the presence of:
- Oxadiazole ring : Known for its role in various biological activities including anticancer and anti-inflammatory effects.
- Triazole and pyridazine moieties : These contribute to the compound's pharmacological properties.
The molecular formula is C18H16ClN5O, and its structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. The incorporation of the oxadiazole moiety in this compound suggests potential activity against various cancer cell lines. For instance:
- Cytotoxicity : The compound may demonstrate cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) due to its ability to inhibit critical enzymes involved in cancer progression .
Anti-inflammatory Activity
The oxadiazole derivatives are also known for their anti-inflammatory properties. The presence of the chlorophenyl group may enhance this activity by modulating inflammatory pathways. Studies have shown that similar compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation .
Antimicrobial Activity
There is a growing interest in the antimicrobial properties of oxadiazole derivatives. The compound might exhibit activity against various bacterial strains due to its structural features that facilitate interaction with microbial enzymes or membranes .
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Targeting specific enzymes involved in tumor growth and inflammation.
- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways that lead to cell proliferation or apoptosis.
- Radical Scavenging : Exhibiting antioxidant properties that protect cells from oxidative stress.
Case Studies
Several studies have explored related compounds with similar structures:
- Study on Anticancer Activity : A derivative of oxadiazole demonstrated an IC50 value of 92.4 µM against a panel of cancer cell lines, indicating significant anticancer potential .
- Anti-inflammatory Effects : Research showed that oxadiazole derivatives could inhibit COX enzymes effectively, suggesting their utility in treating inflammatory diseases .
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN6O2/c1-13-2-4-14(5-3-13)17-10-11-18-25-27(21(29)28(18)24-17)12-19-23-20(26-30-19)15-6-8-16(22)9-7-15/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCNCJMHAZUWKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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